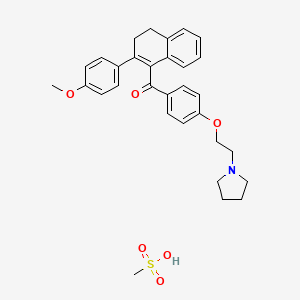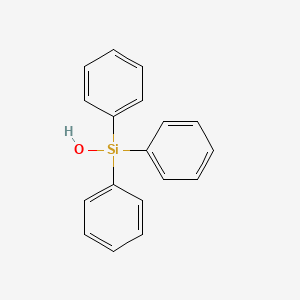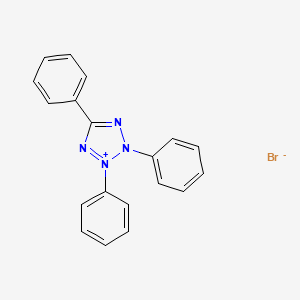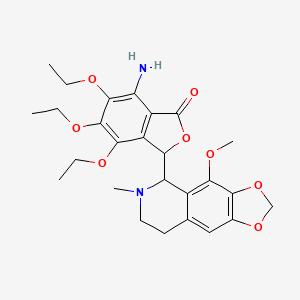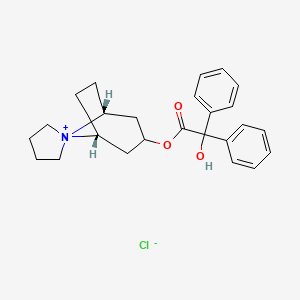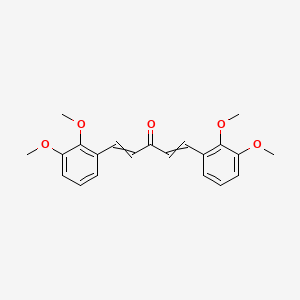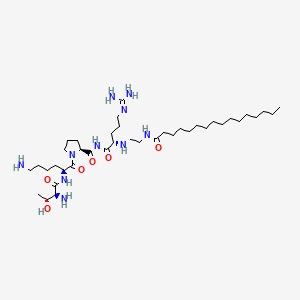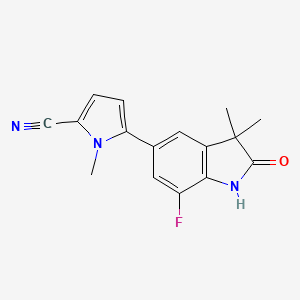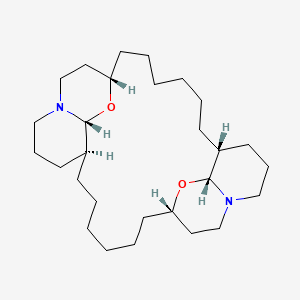
西斯波菌素C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
西托蓬金C具有广泛的科学研究应用,包括:
作用机制
生化分析
Biochemical Properties
Xestospongin C plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It antagonizes the calcium-releasing action of inositol-1,4,5-triphosphate (IP3) at the receptor level . This interaction with IP3 receptors is crucial in regulating intracellular calcium levels, which are vital for various cellular processes .
Cellular Effects
Xestospongin C has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it blocks the increase in intracellular calcium in vascular smooth muscle cells . It also inhibits the sarcoplasmic reticulum Ca2+ ATPase pump at certain concentrations .
Molecular Mechanism
The molecular mechanism of action of Xestospongin C involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a selective, reversible inositol 1,4,5-trisphosphate receptor (IP3R) inhibitor . It blocks IP3-induced Ca2+ release from cerebellar microsomes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Xestospongin C can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Xestospongin C vary with different dosages in animal models
Metabolic Pathways
Xestospongin C is involved in several metabolic pathways, including those involving enzymes or cofactors. It plays a role in the regulation of intracellular calcium levels, which are crucial for various cellular processes .
准备方法
合成路线和反应条件
西托蓬金C可以通过一系列复杂的化学反应合成。 合成路线通常包括构建环状双-1-氧喹啉啶核心,然后进行官能团修饰以实现所需的结构 . 合成需要精确控制反应条件,包括温度、pH值,以及使用特定的催化剂和试剂。
工业生产方法
西托蓬金C的工业生产尚未广泛报道,这可能是由于其合成复杂性和天然来源的可用性。 合成有机化学的进步可能会为未来更有效的工业生产方法铺平道路 .
化学反应分析
反应类型
西托蓬金C会发生多种化学反应,包括:
氧化: 在特定条件下,西托蓬金C可以被氧化形成氧化衍生物。
还原: 还原反应可以改变分子内的官能团。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂,以及用于取代反应的各种亲核试剂 . 反应条件通常包括控制温度、特定溶剂和催化剂,以实现所需的转化。
主要产物
这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可以产生羟基化衍生物,而取代反应可以引入新的官能团,从而增强化合物的生物活性 .
相似化合物的比较
类似化合物
西托蓬金A: 西托蓬金家族的另一个成员,对IP3受体具有类似的抑制作用.
西托蓬金D: 与西托蓬金C具有结构相似性,并表现出相当的生物活性.
阿拉古蓬金B: 一种具有不同生物学特性但结构特征相似的相关化合物.
独特性
西托蓬金C的独特之处在于其对IP3受体的选择性高,以及其可逆的抑制机制 . 与其他一些抑制剂不同,它不与IP3结合位点相互作用,使其成为研究钙信号传导而不会影响其他通路的宝贵工具 .
属性
CAS 编号 |
88903-69-9 |
|---|---|
分子式 |
C28H50N2O2 |
分子量 |
446.7 g/mol |
IUPAC 名称 |
(1R,8R,10S,15S,22R,29S)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane |
InChI |
InChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2/t23-,24+,25-,26-,27+,28+/m1/s1 |
InChI 键 |
PQYOPBRFUUEHRC-HCKQMYSWSA-N |
手性 SMILES |
C1CCC[C@@H]2CCN3CCC[C@@H]([C@@H]3O2)CCCCCC[C@@H]4CCN5CCC[C@H]([C@@H]5O4)CC1 |
SMILES |
C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1 |
规范 SMILES |
C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Xestospongin C; Xestospongin-C; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Xestospongin C?
A1: Xestospongin C primarily targets IP3Rs, a family of Ca2+ channels located on the endoplasmic reticulum (ER) membrane. [, , , , ] These receptors play a crucial role in regulating intracellular Ca2+ signaling by releasing Ca2+ from the ER into the cytoplasm upon binding to IP3. [, , , , ]
Q2: What are the downstream consequences of Xestospongin C inhibiting IP3Rs?
A2: Inhibiting IP3Rs with Xestospongin C disrupts IP3-mediated Ca2+ signaling, impacting various cellular processes regulated by Ca2+, such as:
- Smooth muscle contraction: Xestospongin C attenuates contractions induced by agonists that act through the IP3 pathway in various smooth muscle types, including vascular smooth muscle. [, , , , ]
- Neurotransmitter release: Studies have shown Xestospongin C can inhibit glutamate release from neurons, which is dependent on intracellular Ca2+ signaling. [, ]
- Cell proliferation and apoptosis: Xestospongin C has demonstrated the ability to modulate cell proliferation and apoptosis in different cell types, highlighting the role of IP3R-mediated Ca2+ signaling in these processes. [, , ]
Q3: Does Xestospongin C exhibit any off-target effects?
A4: Research indicates that Xestospongin C may also inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, albeit at higher concentrations than required for IP3R inhibition. [] This finding necessitates careful interpretation of experimental results and consideration of potential off-target effects.
Q4: What is the molecular formula and weight of Xestospongin C?
A5: Xestospongin C (C30H42N2O6) has a molecular weight of 526.66 g/mol. []
Q5: How has the structure-activity relationship (SAR) of Xestospongin C been investigated?
A6: Several studies have explored the SAR of Xestospongin C and its analogs. Modifying the macrocyclic ring structure, substituent groups, and stereochemistry has revealed crucial elements for its potency and selectivity toward IP3R subtypes. [] For instance, the presence of the C2-symmetric macrocycle and the specific stereochemistry at C9 are critical for its activity. []
Q6: What analytical techniques are employed to characterize and quantify Xestospongin C?
A6: Commonly used techniques for Xestospongin C analysis include:
- High-performance liquid chromatography (HPLC): HPLC enables separation and quantification of Xestospongin C in complex mixtures. []
- Mass spectrometry (MS): MS techniques are employed for structural characterization and sensitive detection of Xestospongin C and its metabolites. []
- Nuclear magnetic resonance (NMR) spectroscopy: NMR provides detailed structural information about Xestospongin C. []
Q7: What are the known toxicological properties of Xestospongin C?
A7: While Xestospongin C is a valuable research tool, its toxicological profile requires further investigation. Information on its long-term effects, potential for carcinogenicity, mutagenicity, and reproductive toxicity is limited. Therefore, appropriate safety measures should be taken when handling and using this compound.
Q8: What are the potential therapeutic applications of Xestospongin C?
A8: Given its role in modulating intracellular Ca2+ signaling, Xestospongin C holds promise as a potential therapeutic agent for conditions involving dysregulated Ca2+ homeostasis, such as:
- Neurological disorders: Xestospongin C's ability to attenuate glutamate excitotoxicity suggests potential for treating conditions like Alzheimer's disease, Parkinson's disease, and stroke. [, ]
- Cardiovascular diseases: Xestospongin C's effects on vascular smooth muscle contraction and cardiac myocyte function warrant further investigation for its potential in treating hypertension, heart failure, and arrhythmias. [, ]
- Inflammatory conditions: Modulating inflammatory responses through IP3R inhibition makes Xestospongin C a potential target for treating inflammatory diseases. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


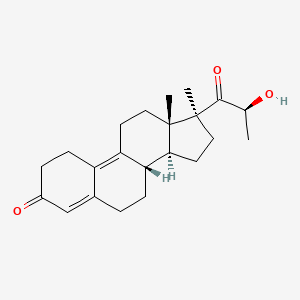

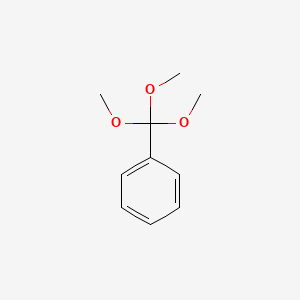
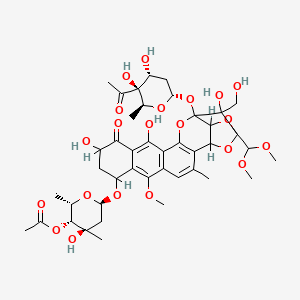
![[5-[17-[4,5-dihydroxy-5-(1-hydroxyethyl)-6-methyloxan-2-yl]oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-3-hydroxy-2,3-dimethyloxan-2-yl] acetate](/img/structure/B1683263.png)
